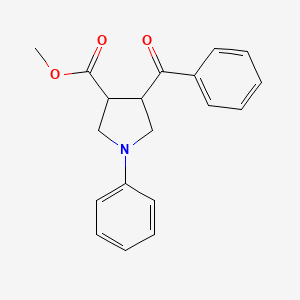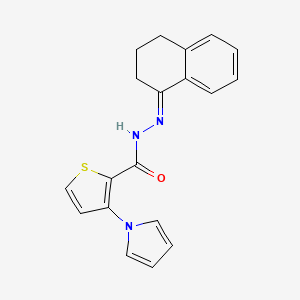![molecular formula C18H15N3O2S2 B3141091 methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether CAS No. 478077-27-9](/img/structure/B3141091.png)
methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether
描述
Methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether is a complex organic compound. Known for its unique chemical structure, this compound combines several functional groups, including a pyrrole ring, a thiophene ring, an oxadiazole ring, and a phenyl ether moiety. These features confer a range of chemical and biological properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
To prepare methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether, the synthesis typically involves several steps:
Formation of Intermediate Compounds: The synthesis starts with the formation of intermediate compounds like 3-(1H-pyrrol-1-yl)-2-thiophene, which is then subjected to cyclization with suitable reagents to form the oxadiazole ring.
Introduction of the Phenyl Ether Moiety:
Final Coupling Step: The final step involves coupling the intermediate oxadiazole-thiophene compound with the phenyl ether derivative via thioether linkage, using appropriate coupling reagents and conditions.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow synthesis and the use of robust catalysts are often employed to ensure efficient production.
化学反应分析
Types of Reactions
Methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether can undergo various reactions:
Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ether and thioether linkages are susceptible to substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), dichromate (K₂Cr₂O₇), or hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), or hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C).
Substitution: Alkyl halides for nucleophilic substitution, acids, or bases for deprotonation and subsequent substitution.
Major Products
The reactions typically yield derivatives of the original compound, such as hydroxylated, reduced, or substituted products depending on the reagents and conditions used.
科学研究应用
Chemistry
In chemistry, the compound's unique structure allows it to be used as a building block for designing novel materials with specific properties, such as conducting polymers or advanced organic semiconductors.
Biology
Its bioactive potential makes it a candidate for further exploration in biological studies, particularly in medicinal chemistry where it could be evaluated for its potential as a drug lead compound.
Medicine
In medicinal research, this compound is examined for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, warranting in-depth pharmacological studies.
Industry
In industry, it can be used in the synthesis of dyes, pigments, and other specialty chemicals due to its stable aromatic structure and versatile reactivity.
作用机制
The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the context of its application. For example:
Inhibitory Action: It might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
相似化合物的比较
Compared to similar compounds, methyl 4-[({5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether stands out due to its unique combination of functional groups. Similar compounds may include:
4-[({5-[2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether: : Lacking the pyrrole moiety.
Methyl 4-[({5-[3-(1H-pyrrol-1-yl)]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]phenyl ether: : Lacking the thiophene ring.
Methyl 4-[({5-[2-thienyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]phenyl ether: : Variation in the alkyl chain length.
属性
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-22-14-6-4-13(5-7-14)12-25-18-20-19-17(23-18)16-15(8-11-24-16)21-9-2-3-10-21/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAKKXHWRKWBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)methyl]-4-(2,2,2-trifluoroacetyl)benzamide](/img/structure/B3141013.png)
![(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)(morpholino)methanone](/img/structure/B3141020.png)
![1-methyl-5-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-1H-thieno[2,3-c]pyrazole](/img/structure/B3141028.png)
![6-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B3141034.png)
![2-[2-imino-4-methyl-1,3-oxazol-3(2H)-yl]-1-(4-methylphenyl)-1-ethanone](/img/structure/B3141039.png)
![4-(4-Methylphenoxy)-2-phenyl-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B3141041.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-isopropyloxime](/img/structure/B3141064.png)

![N-(benzoyloxy)-N-[(E)-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)ethylidene]amine](/img/structure/B3141084.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3141097.png)
![N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141103.png)
![N-(2-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141107.png)
![N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141110.png)
